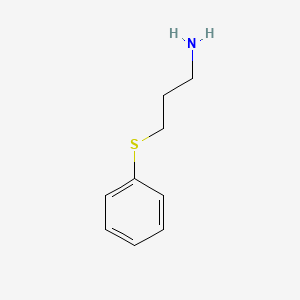
1-Propanamine, 3-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of 1-Propanamine, 3-(phenylthio)- derivatives has been explored through various synthetic routes, including reductive amination, Michael addition, and Grignard reactions. For instance, a novel synthesis of (1R,2S)- and (1S,2S)-1-phenyl-1,2-propanediamines, which could be related to the synthetic approach for derivatives of 1-Propanamine, 3-(phenylthio)-, involves highly regioselective and stereospecific opening of chiral aziridines (Hayashi et al., 1981).
Molecular Structure Analysis
The molecular structure of 1-Propanamine, 3-(phenylthio)- derivatives has been elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. Coordination networks with flexible ligands based on silver(I) salts of 1,3-bis(phenylthio)propane showcase the complex structural arrangements these compounds can adopt (Awaleh et al., 2005).
Chemical Reactions and Properties
1-Propanamine, 3-(phenylthio)- and its derivatives participate in various chemical reactions, reflecting their diverse chemical properties. The presence of the phenylthio group influences reactivity, enabling selective transformations. The synthesis and characterization of complexes with 1,3-bis(phenylthio)propane demonstrate the chemical versatility and reactivity of these compounds in coordination chemistry (Awaleh et al., 2008).
科学的研究の応用
Chromatographic and Spectral Analysis :
- 1-Propanamine derivatives, including 1-Propanamine, 3-(phenylthio)-, are analyzed using liquid chromatography and mass spectrometry. These methods are important for distinguishing between similar compounds, particularly in forensic contexts (Deruiter, Clark, & Noggle, 1990).
Synthesis and Chemical Transformation :
- 1-Propanamine, 3-(phenylthio)-, can be involved in various chemical transformations. For example, α-Phenylthio secondary propanamides are converted stereospecifically into different chemical structures, demonstrating the compound's utility in synthetic chemistry (Maguire, Murphy, Schaeffer, & Ferguson, 1995).
Pharmacokinetics and Metabolism Studies :
- Research includes studying the pharmacokinetics and metabolism of compounds similar to 1-Propanamine, 3-(phenylthio)-, to understand their behavior in biological systems, which is crucial for developing therapeutic applications (Wu et al., 2006).
Molecular Docking Studies :
- Molecular docking studies involving compounds like 1-Propanamine, 3-(phenylthio)-, provide insights into their potential interactions with biological targets, which is important for drug discovery (Resmi et al., 2016).
Development of Analytical Methods :
- The development of analytical methods for the detection and quantification of compounds structurally related to 1-Propanamine, 3-(phenylthio)-, is significant for both clinical and forensic toxicology (Bykov et al., 2017).
Synthetic Applications in Organic Chemistry :
- 1-Propanamine, 3-(phenylthio)-, and related compounds are used in organic chemistry for synthesizing various functionalized molecules, demonstrating their versatility in chemical synthesis (Chen, Zhao, Lu, & Cohen, 2006).
Safety and Hazards
作用機序
Target of Action
Phenylthiopropylamine primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease found in the digestive system where it breaks down proteins. It plays a crucial role in numerous biological processes, including digestion and regulation of cellular functions .
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The compound may bind to the active site of these enzymes, potentially altering their function .
Result of Action
Given its interaction with trypsin enzymes, it may influence processes regulated by these enzymes, potentially affecting protein digestion and cellular functions .
特性
IUPAC Name |
3-phenylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJESCJCYQFZYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942193 |
Source


|
| Record name | 3-(Phenylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2015-09-0 |
Source


|
| Record name | Phenylthiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of Phenylthiopropylamine (PTPA) as an antitumor agent?
A1: While the exact mechanism is not fully elucidated in the provided research [], PTPA has been shown to inhibit the enzyme copper-zinc superoxide dismutase []. This enzyme plays a role in protecting cells from oxidative damage. By inhibiting this enzyme, PTPA might induce oxidative stress in tumor cells, leading to cell death. Further research is needed to confirm this hypothesis and explore other potential mechanisms.
Q2: How does the structure of Phenylthiopropylamine (PTPA) contribute to its antitumor activity compared to its analog Phenylthioethylamine (PTEA)?
A2: The research indicates that PTPA exhibits higher cytotoxicity against various tumor cell lines (P388, L1210, and B16) compared to PTEA []. This suggests that the additional methylene group in the alkyl chain of PTPA might contribute to enhanced interaction with its biological target(s), leading to greater potency. This structure-activity relationship highlights the importance of the alkyl chain length for the activity of phenylthioalkylamines. Further studies exploring modifications to the phenylthio group and its substitution patterns could provide valuable insights into the pharmacophore of this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



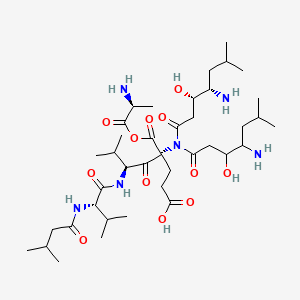
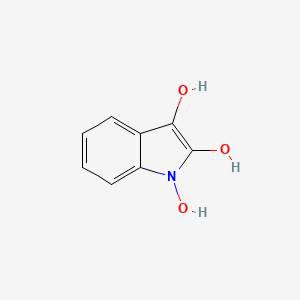
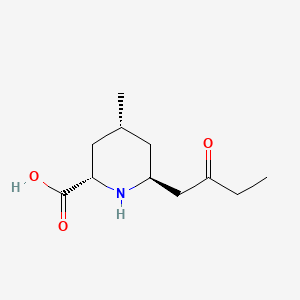
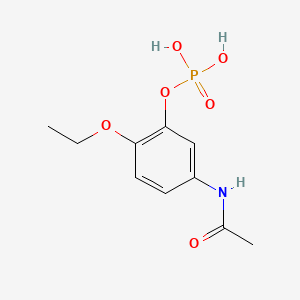
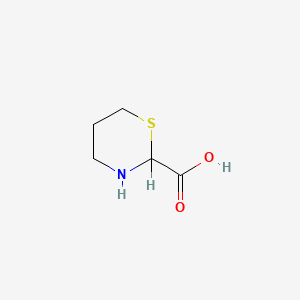
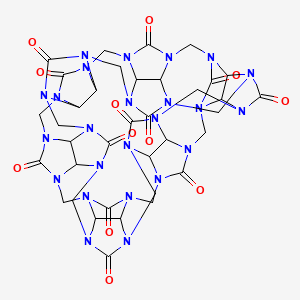
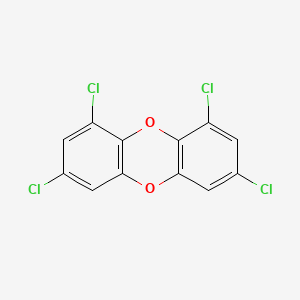
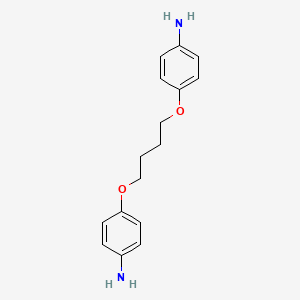
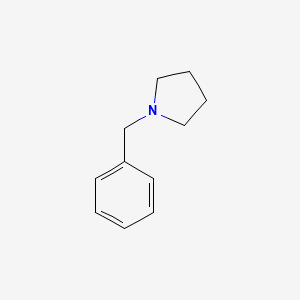
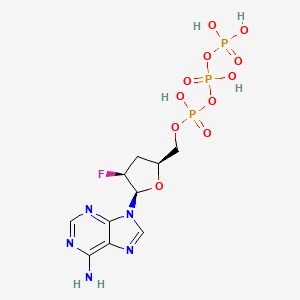
![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
